molecular formula C13H15N3O2 B2630536 4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid CAS No. 1006465-79-7

4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No. B2630536
CAS RN: 1006465-79-7
M. Wt: 245.282
InChI Key: UJYHYXBJWYORGO-UHFFFAOYSA-N
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Description

The compound “4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid” contains several functional groups including a methylpyrazolyl group, an amino group, and a carboxylic acid group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. These could potentially make the compound reactive towards electrophiles and nucleophiles, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid could make this compound acidic, and the presence of an amino group could allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many drugs work by binding to a specific protein and altering its activity .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include determining its exact structure, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

4-[[(1-methylpyrazol-4-yl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(5-3-10)13(17)18/h2-5,8-9,14H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYHYXBJWYORGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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